![molecular formula C7H15NO3S B564436 2-Ethoxyethyl-L-cysteine CAS No. 885457-17-0](/img/structure/B564436.png)
2-Ethoxyethyl-L-cysteine
Overview
Description
2-Ethoxyethyl-L-cysteine (2EEC) is an important amino acid derivative that has been used for a variety of scientific research applications. It is an important building block for many biochemical and physiological processes, and it has been used in the synthesis of other compounds as well.
Scientific Research Applications
- Electronic Structures : EEC interacts with noble metal surfaces, particularly silver, through its thiol (–SH) group. Techniques like scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS) reveal a complex electronic landscape, including interface electronic states above and below EEC’s highest occupied molecular orbital (HOMO) .
- Superior Sensing Performance : An electrochemical sensor based on EEC demonstrates excellent sensing capabilities. It exhibits a linear response range from 2.5 × 10⁻⁷ to 1.7 × 10⁻⁴ mol·L⁻¹ and a detection limit of 1.0 × 10⁻⁷ mol·L⁻¹ .
- Advantages and Disadvantages : EEC is widely used in the food, pharmaceutical, and agricultural industries. Researchers explore chemical hydrolysis, enzymatic biotransformation, and fermentation for its synthesis .
Bioelectronics and Biosensors
Electrochemical Sensors
Metabolic Engineering and Synthesis
Mechanism of Action
Target of Action
It is known that l-cysteine, a related compound, plays a crucial role in the cysteine biosynthetic pathway . The enzyme CysE, a Serine Acetyltransferase (SAT), catalyzes the first step of cysteine synthesis and is reported to be essential for the survival of persistence in several microbes
Mode of Action
It is known that l-cysteine and its derivatives can act as antioxidants and glutathione inducers . They can also be used as mucolytic agents in patients with certain lung conditions . It is possible that 2-Ethoxyethyl-L-cysteine may have similar interactions with its targets, leading to changes in cellular processes.
Biochemical Pathways
For instance, it is a key component in the cysteine biosynthetic pathway . It is also involved in the production of glutathione, a crucial antioxidant in the body . It is plausible that 2-Ethoxyethyl-L-cysteine may affect similar pathways, but more research is needed to confirm this.
Pharmacokinetics
After oral administration, N-acetylcysteine is rapidly absorbed, reaching peak plasma concentrations within 1 to 2 hours . The half-life is approximately 15-18 hours
Result of Action
For instance, they can act as antioxidants, neutralizing harmful free radicals in the body . They can also induce the production of glutathione, a crucial antioxidant in the body . It is plausible that 2-Ethoxyethyl-L-cysteine may have similar effects, but more research is needed to confirm this.
properties
IUPAC Name |
(2R)-2-(2-ethoxyethylamino)-3-sulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-2-11-4-3-8-6(5-12)7(9)10/h6,8,12H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINPJZGDBWDIOW-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC(CS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCN[C@@H](CS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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